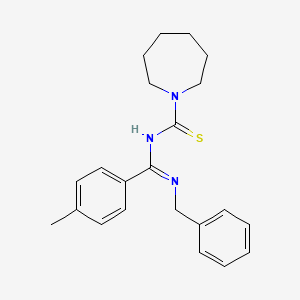
N-((benzylimino)(p-tolyl)methyl)azepane-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((benzylimino)(p-tolyl)methyl)azepane-1-carbothioamide is a complex organic compound that belongs to the class of azepane derivatives This compound is characterized by the presence of a benzyl group, a p-tolyl group, and a carbothioamide functional group attached to an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((benzylimino)(p-tolyl)methyl)azepane-1-carbothioamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzylamine with p-tolualdehyde to form an imine intermediate. This intermediate is then reacted with azepane-1-carbothioamide under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as ethanol or methanol, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((benzylimino)(p-tolyl)methyl)azepane-1-carbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The benzyl and p-tolyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((benzylimino)(p-tolyl)methyl)azepane-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The molecular pathways involved can include inhibition of signal transduction pathways, induction of apoptosis, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
Azepane-1-carbothioamide: A simpler analog without the benzyl and p-tolyl groups.
N-aryl azepanes: Compounds with various aryl groups attached to the azepane ring.
Hydrazine-1-carbothioamide derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
N-((benzylimino)(p-tolyl)methyl)azepane-1-carbothioamide is unique due to the presence of both benzyl and p-tolyl groups, which can enhance its biological activity and specificity. The combination of these groups with the azepane ring and carbothioamide functional group provides a versatile scaffold for further chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C22H27N3S |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
N-[N-benzyl-C-(4-methylphenyl)carbonimidoyl]azepane-1-carbothioamide |
InChI |
InChI=1S/C22H27N3S/c1-18-11-13-20(14-12-18)21(23-17-19-9-5-4-6-10-19)24-22(26)25-15-7-2-3-8-16-25/h4-6,9-14H,2-3,7-8,15-17H2,1H3,(H,23,24,26) |
InChI Key |
NIXRUXORTDNGIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NCC2=CC=CC=C2)NC(=S)N3CCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-(ethane-1,2-diyldiimino)bis[2-(methylsulfanyl)-6-propyl-2,3-dihydropyrimidin-4(1H)-one]](/img/structure/B14870370.png)
![5-Chloro-7-[(2-methylpiperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B14870375.png)

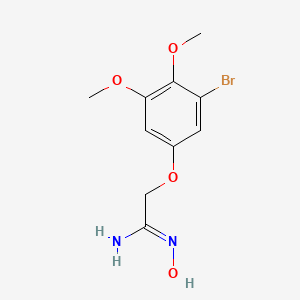
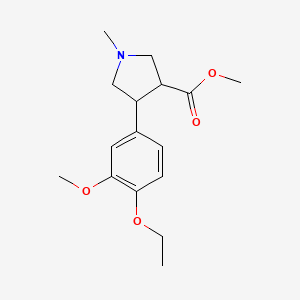
![8-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14870401.png)
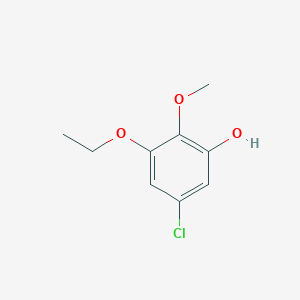
![Ethyl 4-cyano-3-methyl-5-[(naphthalen-1-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B14870418.png)
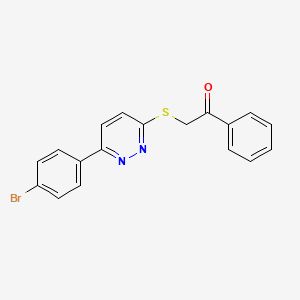
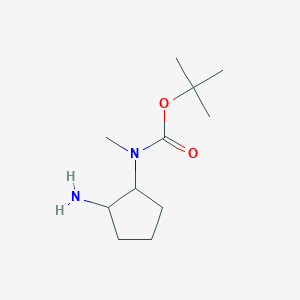

![2-Methyl-2-azaspiro[4.5]decan-6-one hydrochloride](/img/structure/B14870450.png)
![3-Amino-6-isopropylthieno[2,3-b]pyridine-2,4-dicarboxylic acid](/img/structure/B14870453.png)
![(1S,3R,7S,8S,11S,12S,15R,16R)-15-[(2R)-5,6-dimethylhept-6-en-2-yl]-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B14870464.png)
